1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide
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Overview
Description
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methanesulfonamide group, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide typically involves the reaction of 4-chlorophenol with 2-chlorobenzoyl chloride to form 2-(4-chlorophenoxy)benzoyl chloride. This intermediate is then reacted with methanesulfonamide in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products include sulfonic acids and chlorinated phenols.
Reduction: Products include reduced sulfonamide derivatives.
Scientific Research Applications
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with antimicrobial properties.
Industry: Used in the production of agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of essential cellular components, such as sterols in fungi.
Pathways Involved: It inhibits the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A fungicide with a similar structure and mechanism of action, used in agriculture to control fungal diseases.
Fluconazole: An antifungal medication used in medicine, with a similar mechanism of action but different chemical structure.
Uniqueness
1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide is unique due to its specific combination of a chlorophenoxy group and a methanesulfonamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
55688-30-7 |
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Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-9-20(17,18)16-12-3-1-2-4-13(12)19-11-7-5-10(15)6-8-11/h1-8,16H,9H2 |
InChI Key |
UBHOQKCZRHMXMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)CCl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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